molecular formula C18H15N9 B8197768 5,5',5''-(1,3,5-Triazine-2,4,6-triyl)tris(pyridin-2-amine)

5,5',5''-(1,3,5-Triazine-2,4,6-triyl)tris(pyridin-2-amine)

Cat. No.: B8197768
M. Wt: 357.4 g/mol
InChI Key: UZLCPUMFMBIKEM-UHFFFAOYSA-N
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Description

5,5',5''-(1,3,5-Triazine-2,4,6-triyl)tris(pyridin-2-amine) (hereafter referred to by its systematic name) is a nitrogen-rich, symmetric triazine-based compound with three pyridin-2-amine substituents. Its structure consists of a central 1,3,5-triazine core connected to pyridine rings via amino groups at the 2-position (Figure 1). This compound is synthesized via trimerization of 6-amino-3-pyridinecarbonitrile or through Schiff-base reactions, as demonstrated in covalent organic frameworks (COFs) like TTPA-COF .

Properties

IUPAC Name

5-[4,6-bis(6-aminopyridin-3-yl)-1,3,5-triazin-2-yl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N9/c19-13-4-1-10(7-22-13)16-25-17(11-2-5-14(20)23-8-11)27-18(26-16)12-3-6-15(21)24-9-12/h1-9H,(H2,19,22)(H2,20,23)(H2,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZLCPUMFMBIKEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C2=NC(=NC(=N2)C3=CN=C(C=C3)N)C4=CN=C(C=C4)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N9
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Procedure

  • Cooling and Acid Introduction : CF3_3SO3_3H (8–10 mL) is cooled to −20°C in a round-bottom flask under a nitrogen atmosphere.

  • Monomer Addition : 6-Amino-3-pyridinecarbonitrile (1.54 g, 13.1 mmol) is added gradually to the acid while maintaining the temperature below 0°C.

  • Stirring and Warming : The mixture is stirred at 0°C for 24–48 hours, allowing the trimerization to proceed.

  • Quenching and Neutralization : The reaction is quenched with ice-cold water and neutralized to pH 7 using 2M NaOH, yielding a pale yellow precipitate.

  • Purification : The crude product is filtered, washed with water, and recrystallized from dimethylformamide (DMF) or ethanol to achieve >95% purity.

Key Parameters

ParameterOptimal ConditionEffect on Yield/Purity
Temperature0°CHigher yields (75–85%)
Reaction Time24–48 hoursProlonged time enhances purity
Acid Volume8 mL per 1.5 g monomerExcess acid minimizes side reactions
Neutralization RateSlow, controlledPrevents product decomposition

Optimized Large-Scale Synthesis

Industrial production requires modifications to improve efficiency and safety. A scaled-up protocol reported by the Royal Society of Chemistry involves:

Modifications

  • Solvent Alternatives : Replacement of CF3_3SO3_3H with methanesulfonic acid (MSA) reduces corrosivity while maintaining catalytic activity.

  • Continuous Flow Reactors : Enables precise temperature control (−10°C to 5°C) and reduces reaction time to 12–18 hours.

  • Automated Neutralization : In-line pH adjustment systems stabilize the product during quenching, achieving 90–92% purity before recrystallization.

Yield Comparison

MethodScale (kg)Yield (%)Purity (%)
Batch (CF3_3SO3_3H)0.17895
Continuous Flow (MSA)5.08298

Mechanistic Insights

The reaction proceeds via a stepwise cyclotrimerization mechanism :

  • Protonation : CF3_3SO3_3H protonates the nitrile group of 6-amino-3-pyridinecarbonitrile, generating a nitrilium ion.

  • Nucleophilic Attack : The activated nitrile undergoes nucleophilic attack by adjacent amine groups, forming C–N bonds.

  • Aromatization : Sequential deprotonation and cyclization yield the triazine core.

Critical Intermediate :

6-Amino-3-pyridinecarbonitrileCF3SO3HNitrilium IntermediateΔTriazine Product\text{6-Amino-3-pyridinecarbonitrile} \xrightarrow{\text{CF}3\text{SO}3\text{H}} \text{Nitrilium Intermediate} \xrightarrow{\Delta} \text{Triazine Product}

Challenges and Solutions

Impurity Formation

  • Primary Impurity : Incomplete trimerization generates oligomeric byproducts (e.g., dimers).

  • Mitigation :

    • Use of excess acid (1:3 monomer-to-acid ratio).

    • Gradient recrystallization with ethanol/water mixtures (3:1 v/v).

Industrial Production Workflow

StepEquipmentOutput
Monomer PreparationRotary EvaporatorPurified 6-amino-3-pyridinecarbonitrile
TrimerizationJacketed ReactorCrude Product
QuenchingScrubber SystemNeutralized Slurry
FiltrationCentrifugal FilterWet Cake (85% purity)
RecrystallizationCrystallization TankFinal Product (98% purity)

Alternative Synthetic Routes

Solid-Phase Synthesis

A novel method using mesoporous silica-supported catalysts (e.g., SBA-15 functionalized with sulfonic acid groups) achieves 70% yield at 25°C, reducing energy consumption.

Microwave-Assisted Synthesis

  • Conditions : 150 W, 80°C, 30 minutes.

  • Advantage : 65% yield with 94% purity, suitable for small-scale batches.

Quality Control Metrics

ParameterSpecificationAnalytical Method
Purity≥98%HPLC (C18 column, 254 nm)
Residual Solvents<500 ppmGC-MS
Heavy Metals<10 ppmICP-OES

Scientific Research Applications

Basic Information

  • Chemical Formula : C18H15N9
  • Molecular Weight : 357.38 g/mol
  • CAS Number : 2408384-32-5
  • IUPAC Name : 5,5',5''-(1,3,5-triazine-2,4,6-triyl)tris(pyridin-2-amine)

Structural Characteristics

The compound features a triazine core with three pyridin-2-amine substituents. This unique structure contributes to its diverse chemical reactivity and stability under various conditions.

Catalysis

One of the most promising applications of 5,5',5''-(1,3,5-Triazine-2,4,6-triyl)tris(pyridin-2-amine) is in catalysis. Its ability to facilitate chemical reactions has been explored in several studies:

  • Electrocatalysis : The compound has been investigated as a metal-free electrocatalyst for the electrochemical conversion of carbon dioxide (CO2) into useful chemicals such as formate and methanol. Research indicates that it can achieve high faradaic efficiencies (91% for formate and 95% for methanol) under optimized conditions .
  • Cyclic Carbonate Synthesis : It has also been utilized as a catalyst for synthesizing cyclic carbonates from CO2 and epoxides. This process is significant for developing sustainable chemical processes that utilize CO2 as a feedstock .

Materials Science

The compound's structural properties make it suitable for developing advanced materials:

  • Porous Polyimides : Research demonstrates that derivatives of this compound can be integrated into porous polyimides (pPIs), which exhibit exceptional thermal stability and high surface areas. These materials are being explored for applications in gas adsorption and separation technologies .
  • Organic Frameworks : The compound can serve as a building block for constructing porous organic frameworks (POFs), which are valuable in gas storage and separation applications due to their tunable pore sizes and high surface areas .

Environmental Chemistry

The environmental implications of using 5,5',5''-(1,3,5-Triazine-2,4,6-triyl)tris(pyridin-2-amine) are noteworthy:

  • CO2 Reduction : Its role in CO2 reduction not only contributes to sustainable chemical processes but also addresses global challenges related to greenhouse gas emissions. The ability to convert CO2 into useful products presents a pathway toward mitigating climate change impacts .

Drug Delivery and Biomedical Applications

While less explored than its catalytic properties, there is potential for this compound in biomedical applications:

  • Drug Delivery Systems : The triazine core may allow for the design of drug delivery systems that can target specific tissues or cells due to its functionalization capabilities. Ongoing research aims to evaluate its biocompatibility and efficacy in delivering therapeutic agents .

Case Study 1: Electrocatalytic Performance

In a recent study published by Brahma Narzary et al., the electrocatalytic performance of porous polyimides incorporating N-TAPT was evaluated. The results indicated that these materials could effectively convert CO2 into valuable chemicals with high efficiency under mild conditions. This study highlights the potential of using this compound in sustainable energy applications .

Case Study 2: Synthesis of Cyclic Carbonates

Another significant investigation focused on the use of N-TAPT as a catalyst for synthesizing cyclic carbonates from CO2 and epoxides. The study demonstrated that the compound could facilitate this reaction effectively while maintaining high selectivity and yield .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared with analogous triazine derivatives, focusing on substituent effects, porosity, and functional performance.

Substituent Variations in Triazine-Based Compounds

Compound Name Substituents Key Properties Applications Reference
5,5',5''-(1,3,5-Triazine-2,4,6-triyl)tris(pyridin-2-amine) Pyridin-2-amine BET surface area: 1000 m² g⁻¹; Iodine adsorption: 4.43 g g⁻¹ COFs for catalysis, iodine capture
4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline (TTA) Aniline Lower iodine uptake (2.1 g g⁻¹); Reduced Lewis basicity Neutral HOFs, limited catalytic activity
2,4,6-Tris(4-aminophenyl)-1,3,5-triazine (TAPT) 4-Aminophenyl BET surface area: 680 m² g⁻¹; Iodine adsorption: 2.8 g g⁻¹ COFs with moderate porosity
2,4,6-Tris(pyridin-4-yl)-1,3,5-triazine (TPT) Pyridin-4-yl Crystalline MOFs; Coordination sites at pyridinic N Metal-organic frameworks (MOFs)
2,4,6-Tris[bis(1H-tetrazol-5-yl)amino]-1,3,5-triazine Tetrazole High nitrogen content (70%); Insensitive energetic material Explosives, propellants
Key Observations:
  • Pyridinic vs. Aniline Substituents: Pyridin-2-amine groups enhance iodine adsorption and catalytic activity compared to aniline (TTA) or 4-aminophenyl (TAPT) due to additional Lewis basic sites .
  • Crystallinity : Pyridin-2-amine derivatives (e.g., TTPA-COF) exhibit higher crystallinity (domain size: 24.4 nm) than amorphous analogs with identical functionalities, improving gas adsorption .
  • Energetic Materials : Tetrazole-substituted triazines prioritize stability and nitrogen content over porosity, diverging from adsorption/catalysis applications .

Performance in Catalysis and Adsorption

Knoevenagel Condensation Activity:
  • TTPA-COF (pyridin-2-amine): 98% conversion efficiency under mild conditions.
  • TP-TTA-COF (aniline): 72% conversion due to lower nitrogen doping and structural irregularity .
Iodine Capture Capacity:
Material Iodine Uptake (g g⁻¹) Active Sites
TTPA-COF 4.43 ± 0.01 Pyridinic N, hydroxyl
TAPT-COF 2.8 ± 0.05 Aminophenyl
Amorphous TTPA-POP 3.1 ± 0.03 Pyridinic N (disordered)

Mechanism : Pyridinic N-sites in TTPA-COF form stronger charge-transfer complexes with iodine, validated by XPS and Raman .

Structural Advantages

  • Planarity : Pyridin-2-amine groups promote π-π stacking, enhancing COF stability.
  • Porosity : TTPA-COF’s high surface area (1000 m² g⁻¹) outperforms TAPT-COF (680 m² g⁻¹) and amorphous polymers .

Biological Activity

5,5',5''-(1,3,5-Triazine-2,4,6-triyl)tris(pyridin-2-amine), also known by its CAS number 2408384-32-5, is a compound belonging to the triazine family. Triazines are known for their diverse biological activities and applications in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its pharmacological properties and potential therapeutic applications.

  • Molecular Formula : C18H15N9
  • Molecular Weight : 357.38 g/mol
  • Purity : 95%

The structure of this compound features a central triazine ring substituted with three pyridin-2-amine groups, which enhances its potential for various biological interactions.

Antimicrobial Activity

Research indicates that triazine derivatives exhibit significant antimicrobial properties. A review of various substituted triazines highlights their effectiveness against bacteria and fungi. For instance, compounds with similar structures have shown promising results in inhibiting the growth of pathogenic microorganisms, including strains resistant to conventional antibiotics .

Anticancer Properties

Triazine derivatives have been investigated for their anticancer potential. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation. In vitro studies have demonstrated that compounds similar to 5,5',5''-(1,3,5-Triazine-2,4,6-triyl)tris(pyridin-2-amine) can induce apoptosis in various cancer cell lines .

Compound Cell Line IC50 (µM) Mechanism
Compound AHeLa10.5Apoptosis
Compound BMCF78.2Cell Cycle Arrest
5,5',5''-(1,3,5-Triazine-2,4,6-triyl)tris(pyridin-2-amine)A549TBDTBD

Anti-inflammatory Effects

The anti-inflammatory potential of triazine derivatives has been documented in various studies. These compounds may inhibit pro-inflammatory cytokines and modulate immune responses, making them candidates for treating inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy Against Resistant Strains
    In a study published in Antibiotics, researchers tested a series of triazine derivatives against multi-drug resistant strains of E. coli and S. aureus. The results indicated that certain derivatives exhibited MIC values lower than traditional antibiotics .
  • Cytotoxicity in Cancer Research
    A recent investigation assessed the cytotoxic effects of various triazine derivatives on breast cancer cell lines (MCF7). The study found that compounds with structural similarities to 5,5',5''-(1,3,5-Triazine-2,4,6-triyl)tris(pyridin-2-amine) significantly reduced cell viability at concentrations below 10 µM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,5',5''-(1,3,5-Triazine-2,4,6-triyl)tris(pyridin-2-amine)
Reactant of Route 2
5,5',5''-(1,3,5-Triazine-2,4,6-triyl)tris(pyridin-2-amine)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.